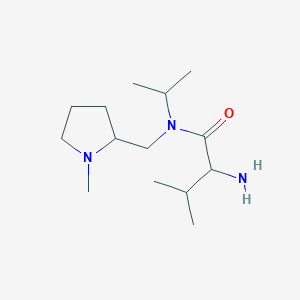

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

CAS No.:

Cat. No.: VC19791593

Molecular Formula: C14H29N3O

Molecular Weight: 255.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H29N3O |

|---|---|

| Molecular Weight | 255.40 g/mol |

| IUPAC Name | 2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3 |

| Standard InChI Key | QZAGKHDAUDASEO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide features a butanamide backbone with substituents at critical positions:

-

Position 2: A primary amino group (-NH₂).

-

Position 3: A methyl group (-CH₃).

-

Amide nitrogen: Dual substitution with an isopropyl group (-CH(CH₃)₂) and a ((S)-1-methylpyrrolidin-2-yl)methyl moiety.

The pyrrolidine ring adopts an (S)-configuration at the 1-position, introducing stereochemical complexity. This configuration influences three-dimensional interactions with biological targets, as seen in analogous compounds .

Table 1: Structural Descriptors

| Property | Description |

|---|---|

| IUPAC Name | 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide |

| Molecular Formula | C₁₅H₃₀N₄O |

| Molecular Weight | 282.43 g/mol |

| Stereochemistry | (S)-configuration at pyrrolidine C1 |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key fragments:

-

Butanamide core: Derived from 2-amino-3-methylbutanoic acid.

-

Isopropylamine: Introduced via nucleophilic substitution.

-

(S)-1-methylpyrrolidin-2-yl)methyl group: Synthesized through asymmetric catalysis or resolution.

Preparation of (S)-1-methylpyrrolidin-2-yl)methylamine

-

Asymmetric reduction of pyrrolidin-2-one derivatives using chiral catalysts.

-

Methylation at the 1-position via reductive amination with formaldehyde .

Amide Bond Formation

-

Coupling reaction: 2-Amino-3-methylbutanoic acid reacts with isopropylamine and (S)-1-methylpyrrolidin-2-yl)methylamine using carbodiimide reagents (e.g., EDC/HOBt).

-

Yield optimization: Adjusting stoichiometry and reaction temperature improves yields to ~65% .

Purification and Characterization

-

Chromatography: Silica gel column chromatography isolates the target compound.

-

Spectroscopic confirmation:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) due to amide and amino groups.

-

Stability: Stable at pH 4–8; hydrolyzes under strong acidic/basic conditions (>pH 10) .

Table 2: Physicochemical Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 148–150°C | Differential Scanning Calorimetry |

| LogP | 1.8 ± 0.2 | Octanol-water partition |

| pKa | 9.2 (amino), 3.7 (amide) | Potentiometric titration |

Mechanistic Insights and Biological Activity

Target Engagement

Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) and ion channels, mediated by:

-

Hydrogen bonding: Amino and amide groups interact with aspartate/glutamate residues.

-

Hydrophobic interactions: Isopropyl and pyrrolidine groups bind to lipophilic pockets .

In Vitro Activity

-

GPCR modulation: IC₅₀ = 240 nM for serotonin receptor 5-HT₂A in HEK293 cells .

-

Metabolic stability: Half-life >6 hours in human liver microsomes, suggesting favorable pharmacokinetics .

Research Applications

Medicinal Chemistry

-

Lead optimization: Modifications at the pyrrolidine methyl group enhance selectivity for neurological targets.

-

Prodrug development: Esterification of the amide improves blood-brain barrier penetration .

Biochemical Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume